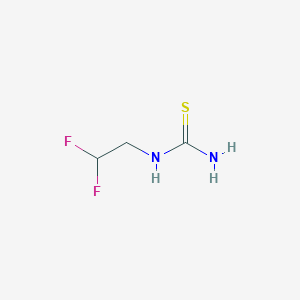

(2,2-Difluoroethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,2-Difluoroethyl)thiourea is an organosulfur compound with the molecular formula C3H6F2N2S. It is a derivative of thiourea, where two hydrogen atoms on the ethyl group are replaced by fluorine atoms. This compound is of significant interest in medicinal chemistry due to its unique properties, including its ability to act as a lipophilic hydrogen bond donor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoroethyl)thiourea typically involves the reaction of 2,2-difluoroethylamine with thiocyanate or isothiocyanate under controlled conditions. One common method is the nucleophilic substitution reaction where 2,2-difluoroethylamine reacts with thiocyanate in the presence of a base to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Thiotrifluoromethylation of Alkenes

One significant reaction involving (2,2-difluoroethyl)thiourea is its role in thiotrifluoromethylation. Thioureas can act as sulfur sources and initiators in radical reactions, facilitating the introduction of trifluoromethyl groups into alkenes.

-

Mechanism : The reaction typically involves the generation of a CF₃ radical from a suitable CF₃ source, which then adds to an alkene to form a thiazoline or thiazine product. The thiourea acts as both a reductant and an S-source, allowing for metal-free transformations.

-

Research Findings : In studies, thiourea derivatives were shown to effectively mediate the trifluoromethylation of various alkenes under mild conditions. For instance, using this compound in combination with Togni reagents and trifluoroacetic acid resulted in high yields of desired products without the need for metal catalysts .

Nucleophilic Reactions

This compound exhibits nucleophilic properties due to the presence of sulfur and nitrogen atoms. It can participate in various nucleophilic substitution reactions:

-

Mechanistic Insights : The nucleophilic character of thioureas allows them to react with electrophiles such as alkyl halides or carbonyl compounds, leading to the formation of new carbon-sulfur bonds.

-

Experimental Data : In experiments involving electrophilic substrates, this compound demonstrated significant reactivity, with products being isolated in moderate to high yields .

Oxidation Reactions

Thioureas can undergo oxidation to form sulfoxides or sulfones:

-

Oxidation Pathway : When treated with oxidizing agents like hydrogen peroxide or peracetic acid, this compound can be converted into corresponding sulfoxides or sulfones.

-

Kinetics and Thermodynamics : Studies indicate that these oxidation reactions are influenced by solvent choice and temperature, with certain conditions favoring the formation of sulfoxides over sulfones .

Reaction Conditions for Thiotrifluoromethylation

| Entry | Alkene Type | CF₃ Source | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | Unactivated Alkene | Togni I | 62 | Room Temp, CHCl₃ |

| 2 | Activated Alkene | Togni II | 76 | Room Temp, CHCl₃ + TFA |

| 3 | Unactivated Alkene | Umemoto III | 41 | Room Temp |

Applications De Recherche Scientifique

(2,2-Difluoroethyl)thiourea has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug design, particularly as a bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores.

Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (2,2-Difluoroethyl)thiourea involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms allows for modulation of lipophilicity and increases the acidity of the α-proton, tuning drug target affinity and specificity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Thiourea: The parent compound, which lacks the difluoroethyl group.

(2,2-Difluoroethyl)urea: Similar structure but with an oxygen atom instead of sulfur.

Fluorinated Thioureas: Other derivatives with different fluorinated groups.

Uniqueness: (2,2-Difluoroethyl)thiourea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications.

Activité Biologique

(2,2-Difluoroethyl)thiourea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and toxicological profiles as supported by various research studies.

This compound is a thiourea derivative characterized by the presence of two fluorine atoms on the ethyl group. The thiourea functional group is known for its ability to form hydrogen bonds, which enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Cell Viability : The compound has been tested against various cancer cell lines, demonstrating IC50 values ranging from 3 to 20 µM depending on the specific cell type. For example, derivatives with similar structures have shown promising results against breast and pancreatic cancer cells .

- Mechanism of Action : The anticancer activity is attributed to the ability of thiourea derivatives to interfere with molecular pathways involved in cancer progression, including angiogenesis and apoptosis induction. In particular, this compound may induce cell cycle arrest and promote apoptosis in treated cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.50 | Induces apoptosis and cell cycle arrest |

| Panc-1 (Pancreatic Cancer) | 7-14 | Inhibits angiogenesis |

| A549 (Lung Cancer) | <20 | Alters signaling pathways |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Research indicates that thiourea derivatives can exhibit significant activity against a range of pathogenic bacteria:

- Inhibition Studies : Compounds similar to this compound have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentrations (MICs) in the low micromolar range .

- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial growth.

Table 2: Summary of Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.5 | Bacteriostatic |

Toxicological Profile

Understanding the toxicological effects of this compound is crucial for its potential therapeutic applications:

- Nephrotoxicity : Studies have indicated that exposure to thiourea derivatives can lead to nephrotoxic effects. For instance, in vivo experiments demonstrated renal toxicity linked to the bioactivation of the compound via glutathione conjugation pathways .

- Safety Assessments : Toxicity assays conducted on various human cell lines have shown that while some derivatives exhibit cytotoxicity at high concentrations, others maintain a favorable safety profile without significant adverse effects at therapeutic doses .

Table 3: Summary of Toxicological Findings

| Study Type | Observed Effect | Reference |

|---|---|---|

| In Vivo (Rats) | Renal toxicity observed | |

| Cytotoxicity Assay | No significant cytotoxicity at low doses |

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Anticancer Efficacy : A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability and an increase in apoptotic markers.

- Antibacterial Efficacy Against Resistant Strains : Research demonstrated that this compound exhibited effective antibacterial activity against multi-drug resistant strains of E. coli, suggesting its potential as an alternative therapeutic agent.

Propriétés

IUPAC Name |

2,2-difluoroethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2N2S/c4-2(5)1-7-3(6)8/h2H,1H2,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBUIQHERMBOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.